Cas no 477867-85-9 (2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid)

2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid structure
477867-85-9 structure
Product Name:2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid
Numero CAS:477867-85-9
MF:C23H16ClNO2S
MW:405.896643638611
CID:5692102
PubChem ID:3762667
Update Time:2023-10-13

2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1M-540S
    • 2-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylicacid
    • Oprea1_598837
    • 477867-85-9
    • AKOS005083173
    • 2-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylquinoline-4-carboxylic acid
    • 2-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid
    • 2-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid
    • 4-Quinolinecarboxylic acid, 2-(4-chlorophenyl)-3-[(4-methylphenyl)thio]-
    • 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline-4-carboxylic acid
    • Inchi: 1S/C23H16ClNO2S/c1-14-6-12-17(13-7-14)28-22-20(23(26)27)18-4-2-3-5-19(18)25-21(22)15-8-10-16(24)11-9-15/h2-13H,1H3,(H,26,27)
    • Chiave InChI: CGTRXRGZRHWIAT-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C1C(=C(C(=O)O)C2C=CC=CC=2N=1)SC1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 405.0590276g/mol
  • Massa monoisotopica: 405.0590276g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 4
  • Complessità: 531
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.4
  • Superficie polare topologica: 75.5Ų

Proprietà sperimentali

  • Densità: 1.41±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 558.3±50.0 °C(Predicted)
  • pka: 0.50±0.10(Predicted)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen